ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate is an organic compound belonging to the pyrimidine family This compound is characterized by its pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The presence of an ethyl ester group at position 4 and a 2-methylpropyl group at position 6 further defines its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.
Esterification: The carboxylic acid group at position 4 can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the 2-methylpropyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: The carbonyl group at position 2 can be reduced to form the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents.
Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Materials Science: Investigated for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. This interaction can disrupt cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate is unique due to the presence of the 2-methylpropyl group at position 6, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may confer specific properties that are advantageous in certain applications.
Properties
IUPAC Name |
ethyl 6-(2-methylpropyl)-2-oxo-1H-pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-4-16-10(14)9-6-8(5-7(2)3)12-11(15)13-9/h6-7H,4-5H2,1-3H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUPSAYQEKDMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=O)NC(=C1)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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